molecular formula C10H14N2 B1280364 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 304690-94-6

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B1280364
M. Wt: 162.23 g/mol
InChI Key: OMGAOBAAEGMMTF-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a compound that is structurally characterized by the tetrahydroquinoline moiety, which is a common feature in many natural products and pharmaceuticals. The compound is of interest due to its potential biological activities and its presence in various synthetic targets for medicinal chemistry.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives, including those similar to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, has been achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to be highly efficient and selective for cis isomers . Another method includes the reduction of cyano derivatives using aluminum hydride to yield aminomethyl-tetrahydroisoquinolines . Improvements in the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been made by employing a process that includes acetylation, cyclization, and reduction, achieving an overall yield of 80.8% . Additionally, one-pot synthesis techniques have been developed, such as the formation of N2-substituted tetrahydroquinoline derivatives in basic ionic liquids .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been investigated through various spectroscopic methods. For instance, the stereochemistry of certain tetrahydroisoquinoline derivatives has been elucidated using NMR spectroscopy, which is crucial for understanding the biological activity of these compounds .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including alkylation at the 1-position, which has been shown to be diastereoselective when using phenylalanine-derived precursors . The electrophilic addition to these compounds can be highly stereoselective, which is important for the synthesis of enantiomerically pure compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the protonation behavior of aminomethyl-tetrahydroisoquinolines has been studied, showing that these compounds are substantially monoprotonated at physiological pH . The methoxylated derivatives have been evaluated for their affinity for apamin-sensitive binding sites, with quaternary ammonium derivatives showing higher affinity compared to tertiary amines . Furthermore, the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline have been studied, demonstrating stereoselective protection against various neurotoxins, which suggests potential antioxidant properties .

Scientific Research Applications

Endogenous Presence and Parkinsonism

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, as part of the tetrahydroisoquinoline family, has been identified in non-treated rat brain. Its presence suggests a potential role in inducing parkinsonism, a neurodegenerative disorder characterized by motor symptoms (Kohno, Ohta, & Hirobe, 1986).

Synthetic Approaches for Alkaloid Synthesis

  • This compound has been involved in synthetic approaches towards naturally occurring alkaloids. These syntheses have applications in developing potential pharmaceuticals and studying complex biological systems (Shahane et al., 2008).

Redox-Neutral Annulations

  • Redox-neutral annulations involving 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine have been studied. These reactions involve dual C-H functionalization, a process significant in organic chemistry for constructing complex molecules (Paul, Adili, & Seidel, 2019).

Antioxidant Activities

  • Studies have shown that compounds like 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine exhibit antioxidant activities. This is crucial in understanding their potential therapeutic roles in combating oxidative stress-related diseases (Nishiyama et al., 2003).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGAOBAAEGMMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458992
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

CAS RN

304690-94-6
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (D2) (5.35 g, 27.9 mmol) and 10% palladium on charcoal (2 g, 54% water) in methanol (150 ml) was hydrogenated at atmospheric pressure and ambient temperature temperature for 3 d. The catalyst was filtered off and washed with further methanol. The combined filtrated and washings were concentrated in vacuo to give the crude product, which was purified by flash column chromatography. Elution with 5-10% EtOAc/DCM gave the title compound as a brown oil (2.58 g). 1H NMR (250 MHz, CDCl3) δ(ppm): 6.73 (dd, 1H), 5.99 (m, 2H), 3.49 (br, 1H), 3.18 (m, 2H), 2.84 (s, 3H), 2.66 (t, 2H), 1.93 (m, 2H).
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of the 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (4.0 g, 20.81 mMol), Pd/C (2 g) in methanol (100 mL) was hydrogenated at 10 PSI for 2 hours. The catalyst was filtered off, and the filtrate was concentrated under vacuum to give the crude product which was used as such without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
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Reactant of Route 6
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Citations

For This Compound
2
Citations
H Oka, K Yonezawa, A Kamikawa, K Ikegai… - Bioorganic & Medicinal …, 2018 - Elsevier
A new series of transient receptor potential vanilloid type 1 (TRPV1) antagonists were designed and synthesized from N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-…
Number of citations: 4 www.sciencedirect.com
G Li, MF Mark, H Lv, DW McCamant… - Journal of the …, 2018 - ACS Publications
Three new dyads consisting of a rhodamine (RDM) dye linked covalently to a Pt diimine dithiolate (PtN 2 S 2 ) charge transfer complex were synthesized and used as photosensitizers …
Number of citations: 58 pubs.acs.org

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